molecular formula C10H9FN4O B2768825 N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 936324-05-9

N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2768825
CAS No.: 936324-05-9
M. Wt: 220.207
InChI Key: RAUMSTMUQJAXGH-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoro-4-methylphenylamine with ethyl 2-azidoacetate, followed by cyclization to form the triazole ring. The reaction is usually carried out in the presence of a copper catalyst under mild conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-methylphenylboronic acid: This compound shares the same phenyl ring substitution pattern but differs in its functional groups.

    4-methoxy-1,3-phthalamidesamides: These compounds have similar structural features but differ in their functional groups and biological activities.

Uniqueness

N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its specific combination of functional groups and the triazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O/c1-6-2-3-7(4-8(6)11)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUMSTMUQJAXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NNN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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